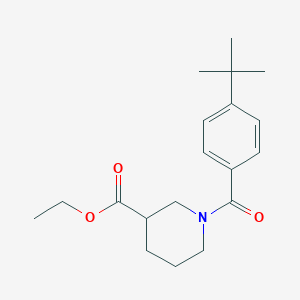
Ethyl 1-(4-tert-butylbenzoyl)piperidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(4-tert-butylbenzoyl)piperidine-3-carboxylate, also known as EBP, is a chemical compound that has gained significant attention in scientific research due to its potential use as a pharmacological tool. EBP is a piperidine-based compound that is structurally similar to other piperidine derivatives such as MDPV and α-PVP, which are known to have psychoactive effects. However, EBP does not exhibit psychoactive effects and is primarily used in research to understand its mechanism of action and potential therapeutic applications.
Wirkmechanismus
Ethyl 1-(4-tert-butylbenzoyl)piperidine-3-carboxylate's mechanism of action is not fully understood, but it has been shown to have an affinity for the dopamine transporter and may be able to block the reuptake of dopamine. This has led to research into its potential use as a treatment for cocaine addiction, as well as other conditions that involve dysregulation of dopamine levels in the brain.
Biochemical and Physiological Effects
This compound has been shown to have an effect on the dopamine system in the brain, but it does not exhibit psychoactive effects like other piperidine derivatives such as MDPV and α-PVP. This compound has been shown to reduce the rewarding effects of cocaine use in animal models, suggesting that it may be able to help reduce drug cravings and addiction in humans.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 1-(4-tert-butylbenzoyl)piperidine-3-carboxylate is a readily available compound that can be synthesized with high purity and yield, making it a useful tool for scientific research. However, its potential therapeutic applications are still being explored, and more research is needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for research into Ethyl 1-(4-tert-butylbenzoyl)piperidine-3-carboxylate. One potential area of research is its potential use as a treatment for cocaine addiction, as it has been shown to reduce the rewarding effects of cocaine use in animal models. Additionally, this compound may have potential therapeutic applications for other conditions that involve dysregulation of dopamine levels in the brain, such as ADHD and Parkinson's disease. Further research is needed to determine the safety and efficacy of this compound in humans and to explore its potential therapeutic applications.
Synthesemethoden
Ethyl 1-(4-tert-butylbenzoyl)piperidine-3-carboxylate can be synthesized using a multi-step process starting with the reaction of piperidine with tert-butylbenzoyl chloride to form 4-tert-butylbenzoylpiperidine. This intermediate is then reacted with ethyl chloroformate to form this compound. The synthesis of this compound has been optimized to yield high purity and yield, making it a readily available compound for research purposes.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(4-tert-butylbenzoyl)piperidine-3-carboxylate has been primarily used in scientific research to understand its mechanism of action and potential therapeutic applications. This compound has been shown to have an affinity for the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. This has led to research into the potential use of this compound as a treatment for cocaine addiction, as it may be able to block the reuptake of dopamine and reduce the rewarding effects of cocaine use.
Eigenschaften
Molekularformel |
C19H27NO3 |
|---|---|
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
ethyl 1-(4-tert-butylbenzoyl)piperidine-3-carboxylate |
InChI |
InChI=1S/C19H27NO3/c1-5-23-18(22)15-7-6-12-20(13-15)17(21)14-8-10-16(11-9-14)19(2,3)4/h8-11,15H,5-7,12-13H2,1-4H3 |
InChI-Schlüssel |
VRUGKINYMYJVIN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=CC=C(C=C2)C(C)(C)C |
Kanonische SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=CC=C(C=C2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide](/img/structure/B261807.png)
![1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B261812.png)
![Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate](/img/structure/B261815.png)
![Ethyl 1-[(3-fluorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261819.png)
![2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B261820.png)
![N-[3-(4-morpholinyl)propyl]-2-propylpentanamide](/img/structure/B261828.png)
![2-phenyl-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B261829.png)






